N-(4-chlorobenzyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide
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Overview
Description
- Reactants: N-(4-chlorobenzyl)-bipiperidine, methoxy reagent (e.g., dimethyl sulfate)
- Conditions: Anhydrous conditions, presence of a base (e.g., potassium carbonate)
- Product: N-(4-chlorobenzyl)-4-methoxy-[1,4’-bipiperidine]
Step 4: Carboxamide Formation
- Reactants: N-(4-chlorobenzyl)-4-methoxy-[1,4’-bipiperidine], carboxamide reagent (e.g., isocyanate)
- Conditions: Anhydrous conditions, elevated temperature
- Product: N-(4-chlorobenzyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide typically involves multiple steps. One common method starts with the preparation of the bipiperidine core, followed by the introduction of the chlorobenzyl and methoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
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Step 1: Synthesis of Bipiperidine Core
- Reactants: Piperidine, formaldehyde
- Conditions: Acidic or basic medium, elevated temperature
- Product: Bipiperidine
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromic acid under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or sodium ethoxide under basic conditions.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of N-benzyl-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide.
Substitution: Formation of N-(4-substituted benzyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide.
Scientific Research Applications
N-(4-chlorobenzyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-4-methoxybenzamide
- N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
- 1’-(4-chlorobenzyl)-1,4’-bipiperidine
Uniqueness
N-(4-chlorobenzyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bipiperidine core and methoxy group contribute to its stability and reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(4-methoxypiperidin-1-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O2/c1-25-18-8-12-22(13-9-18)17-6-10-23(11-7-17)19(24)21-14-15-2-4-16(20)5-3-15/h2-5,17-18H,6-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCMSSBCCIHYMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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